Cyclooctanone oxime

Beckmann rearrangement Lactam synthesis Catalysis

Sourcing Cyclooctanone oxime (CAS 1074-51-7) for advanced R&D or specialty monomer production? Avoid generic oxime substitutions. This 8-membered ring analogue provides a 5.2-fold higher Beckmann rearrangement yield over cyclohexanone oxime under mild conditions (64.9% vs. 12.5% at 80°C), enabling a sulfate-free route to 8-octanelactam for polyamide-8/nylon-8 precursors. Its unique 81:19 conformational isomer equilibrium further serves as a critical model for studying medium-ring stereoelectronic effects, optimizing regiochemical outcomes in transformations like Neber rearrangements, and benchmarking TS-1 zeolite catalyst design.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1074-51-7
Cat. No. B087308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctanone oxime
CAS1074-51-7
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCCC(=NO)CCC1
InChIInChI=1S/C8H15NO/c10-9-8-6-4-2-1-3-5-7-8/h10H,1-7H2
InChIKeyKTPUHSVFNHULJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooctanone Oxime (CAS 1074-51-7): Chemical Identity and Baseline Characteristics for Procurement Specification


Cyclooctanone oxime (CAS 1074-51-7) is an eight-membered alicyclic ketoxime with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. The compound is commercially available at ≥98% purity and exists as a white to pale cream crystalline powder with a melting point range of 36–37 °C under standard atmospheric pressure and a boiling point of 128–129 °C at 14 mmHg . Unlike smaller-ring oximes such as cyclohexanone oxime (C₆H₁₁NO, mp 89–90 °C) [2], cyclooctanone oxime exhibits conformational flexibility inherent to medium-sized rings, which directly influences its reactivity profile and physical handling properties [3]. The compound is moderately soluble in water and readily soluble in common organic solvents, facilitating its use in both aqueous and non-aqueous synthetic protocols .

Why Cyclooctanone Oxime Cannot Be Casually Substituted: Ring-Size Dependent Reactivity and Conformational Differentiation


Substituting cyclooctanone oxime with a generic alicyclic oxime—particularly cyclohexanone oxime—without experimental validation carries quantifiable risk. The Beckmann rearrangement, a cornerstone industrial reaction for lactam synthesis, exhibits ring-size dependent kinetics: cyclooctanone oxime demonstrates substantially higher reactivity than cyclohexanone oxime under identical catalytic conditions, translating to different optimal catalyst loadings and reaction times [1]. Furthermore, cyclooctanone oxime exists as an equilibrium mixture of two conformational isomers (81% major, 19% minor) due to the increased flexibility of the eight-membered ring, whereas smaller-ring oximes (C4–C7) exist as single conformational species [2]. This conformational heterogeneity can directly impact stereochemical outcomes in downstream transformations and may affect crystallization behavior during purification. In ammoximation processes, the reactivity ranking across cyclic ketones follows the order cycloheptanone > cyclopentanone > cyclohexanone > cyclooctanone, confirming that ring size—not merely functional group identity—dictates reaction efficiency [3]. Procurement decisions predicated on assuming oxime-class interchangeability without ring-size consideration risk compromised yields, unexpected impurity profiles, and non-reproducible synthetic outcomes.

Cyclooctanone Oxime: Quantitative Evidence of Differential Performance Versus Comparator Oximes


Beckmann Rearrangement Reactivity: Cyclooctanone Oxime Outperforms Cyclohexanone Oxime Under Mild Catalytic Conditions

In a head-to-head Beckmann rearrangement study using a Brønsted acid–cobalt salt co-catalyst system (10 mol% PhSO₃H with 10 mol% Co(BF₄)₂·6H₂O in MeCN at 80 °C for 2 hours), cyclooctanone oxime achieved a lactam yield of 64.9%, whereas cyclohexanone oxime under identical conditions gave only 12.5% yield [1]. This ~5.2-fold difference in yield under the same mild catalytic conditions demonstrates that cyclooctanone oxime undergoes Beckmann rearrangement with substantially greater facility than its six-membered analog, enabling more efficient synthetic routes to eight-membered lactams without requiring harsh acid conditions or high temperatures [1].

Beckmann rearrangement Lactam synthesis Catalysis Green chemistry

Conformational Isomerism as a Unique Handling Consideration: Cyclooctanone Oxime Exists as Two Conformers Unlike Smaller-Ring Oximes

Spectroscopic characterization of a homologous series of alicyclic oximes (C4–C8) revealed that cyclobutanone, cyclopentanone, cyclohexanone, and cycloheptanone oximes each exist as single conformational isomers in solution, whereas cyclooctanone oxime exists as a mixture of two conformational isomers with a 81% major to 19% minor isomer ratio [1]. This conformational heterogeneity arises from the increased ring flexibility of the eight-membered system and has direct implications for the compound's behavior in stereoselective transformations and crystallization processes [1].

Conformational analysis Stereochemistry Crystallization NMR spectroscopy

Ammoximation Reactivity Ranking: Cyclooctanone Exhibits the Lowest Reactivity Among C5–C8 Cyclic Ketones on TS-1 Zeolite

In a comparative study of cyclic ketone ammoximation over TS-1 and amorphous SiO₂–TiO₂ catalysts, the reactivity order was determined as cycloheptanone > cyclopentanone > cyclohexanone > cyclooctanone [1]. Cyclooctanone oxime formation proceeds most slowly among the four substrates, reflecting both diffusional constraints within the TS-1 zeolite channels and the intrinsic steric demands of the eight-membered ring carbonyl approach to the framework titanium active site [1]. For the smaller TS-1 crystals (<0.3 μm), activity becomes independent of diffusion and is determined solely by the number of active Ti sites, yet the relative substrate ranking persists [1].

Ammoximation Zeolite catalysis TS-1 Oxime synthesis

Thermophysical Handling Properties: Lower Melting Point Facilitates Liquid Handling Relative to Cyclohexanone Oxime

Cyclooctanone oxime exhibits a melting point range of 36–37 °C at atmospheric pressure , which is approximately 53 °C lower than the melting point of cyclohexanone oxime (89–90 °C) [1]. This substantial difference in solid–liquid transition temperature means cyclooctanone oxime can be handled as a liquid at modestly elevated temperatures (e.g., warm water bath), whereas cyclohexanone oxime requires significantly higher temperatures to melt, imposing greater energy demands and potential thermal degradation risks during processing. The boiling point of cyclooctanone oxime is 128–129 °C at 14 mmHg , providing a viable distillation purification window.

Physical properties Melting point Formulation Storage

Cyclooctanone Oxime: Evidence-Based Application Scenarios for Research and Industrial Use


Precursor to 8-Octanelactam (8-Aminooctanoic Acid Lactam) via Beckmann Rearrangement

Cyclooctanone oxime serves as the direct precursor to 8-octanelactam through Beckmann rearrangement [1]. The 5.2-fold higher rearrangement yield compared to cyclohexanone oxime under mild Brønsted acid–cobalt co-catalysis (64.9% vs. 12.5% at 80 °C, 2 hours) indicates that cyclooctanone oxime is the appropriate starting material for synthesizing this eight-membered lactam, which serves as a monomer for polyamide-8 (nylon-8) or as a specialty building block in pharmaceutical synthesis [2]. The reaction can be conducted under sulfate-free conditions using only 10 mol% acid catalyst, reducing downstream neutralization and waste treatment burdens [2].

Conformational Probes and Stereochemical Studies in Medium-Ring Systems

The documented existence of cyclooctanone oxime as an 81:19 mixture of two conformational isomers in solution—unlike the single-conformer behavior of C4–C7 alicyclic oximes—makes this compound a valuable model system for studying medium-ring conformational dynamics and their influence on reaction stereochemistry [3]. Researchers investigating stereoselective transformations (e.g., Neber rearrangement, organolithium additions to oxime tosylates) should anticipate that conformational equilibration may influence product distributions. This property is particularly relevant for those synthesizing chiral derivatives or studying ring-expansion reactions where conformational pre-organization dictates regiochemical outcomes [4].

Catalysis and Process Development for Oxime Synthesis

Given the established ammoximation reactivity ranking (cycloheptanone > cyclopentanone > cyclohexanone > cyclooctanone) on TS-1 zeolite catalysts [5], cyclooctanone oxime serves as a benchmark substrate for developing improved catalysts that overcome the diffusional and steric limitations imposed by the eight-membered ring. Procurement of cyclooctanone oxime as a starting material—rather than synthesizing it in situ from cyclooctanone—allows researchers to bypass the rate-limiting ammoximation step when the primary objective is downstream chemistry of the oxime functionality. This is particularly relevant for programs focused on oxime ether synthesis, nitrile oxide cycloadditions, or metal complexation studies where the oxime group is the reactive handle [6].

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